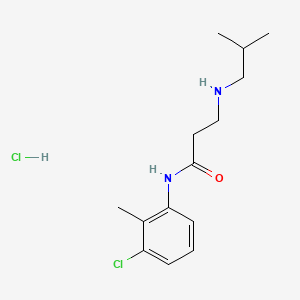
o-Propionotoluidide, 3'-chloro-3-isobutylamino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride: is a chemical compound with the molecular formula C10H12ClNO . It is a derivative of toluidine, characterized by the presence of a propionyl group and a chlorine atom on the aromatic ring. This compound is often used in early discovery research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride typically involves the reaction of o-toluidine with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, forming the propionotoluidide intermediate. This intermediate is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3’ position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to investigate the metabolism and toxicity of similar substances .
Medicine: In medicinal chemistry, derivatives of o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride are explored for their potential pharmacological activities. These derivatives are screened for antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
- 3’-Chloro-o-propionotoluidide
- 4’-Chloro-o-propionotoluidide
- 5’-Chloro-o-propionotoluidide
- 6’-Chloro-m-propionotoluidide
Comparison: Compared to its analogs, o-Propionotoluidide, 3’-chloro-3-isobutylamino-, hydrochloride exhibits unique reactivity due to the presence of the isobutylamino group. This group enhances its solubility and interaction with biological targets, making it more effective in certain applications .
Eigenschaften
CAS-Nummer |
109509-25-3 |
|---|---|
Molekularformel |
C14H22Cl2N2O |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-3-(2-methylpropylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-10(2)9-16-8-7-14(18)17-13-6-4-5-12(15)11(13)3;/h4-6,10,16H,7-9H2,1-3H3,(H,17,18);1H |
InChI-Schlüssel |
GDLOJDBQXZCOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCNCC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


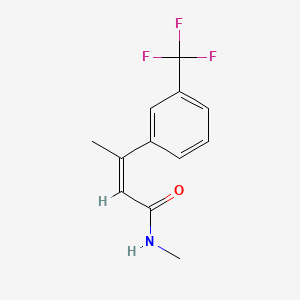
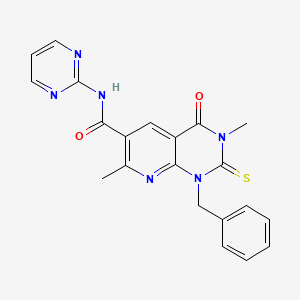
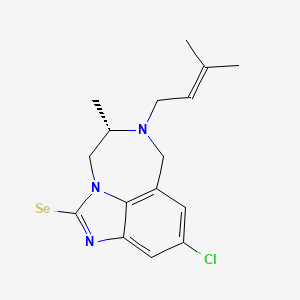
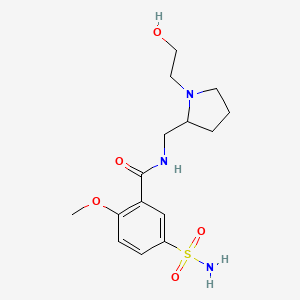
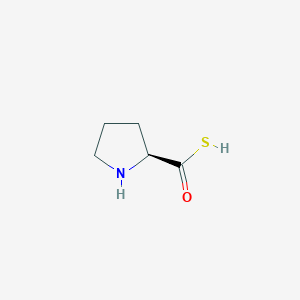

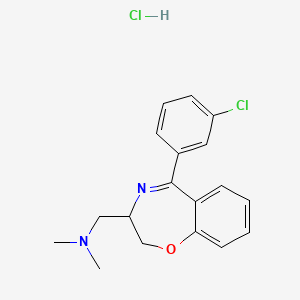
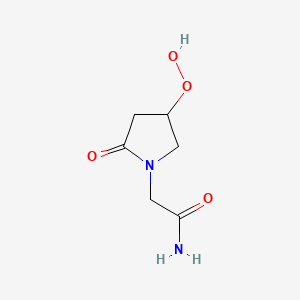
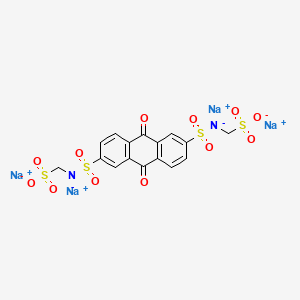
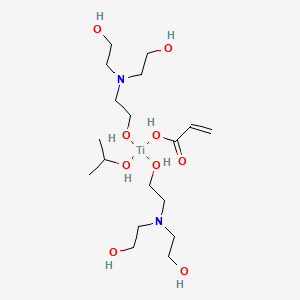

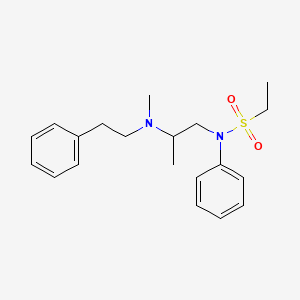
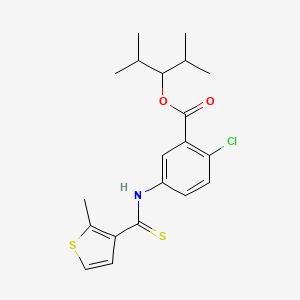
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
